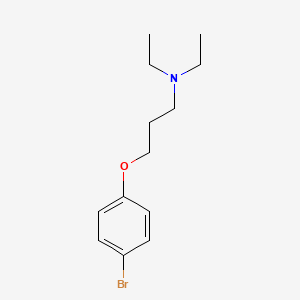

3-(4-bromophenoxy)-N,N-diethylpropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

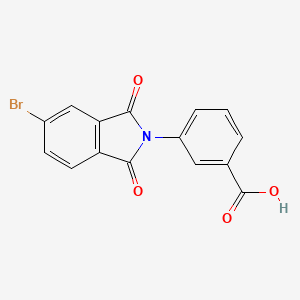

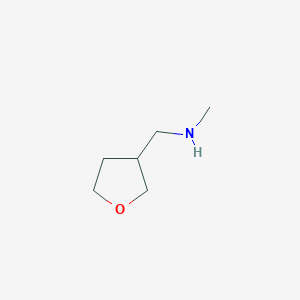

The compound “3-(4-bromophenoxy)-N,N-diethylpropan-1-amine” is an amine derivative of a brominated phenol. The “3-(4-bromophenoxy)” part suggests a bromine atom on the 4th carbon of a phenol ring, and this phenol is connected to a 3-carbon chain (propane) with an amine group at the end of the chain. The amine group is further substituted with two ethyl groups .

Molecular Structure Analysis

The molecular structure of this compound would include a phenol ring with a bromine atom, an ether linkage, a 3-carbon chain, and a tertiary amine group with two ethyl groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction. The amine group could act as a base or nucleophile, and might be acylated or alkylated .科学的研究の応用

Complexing with Nickel(II) and Hydrophobic Amines

Research has investigated the complexing behaviors of nickel(II) with hydrophobic amines, including those similar to the chemical structure of interest. These studies highlight the potential of such compounds in forming stable complexes useful for various industrial and environmental applications, indicating a broader utility in chemical synthesis and material science (Kuliev, Mamedova, & Efendiyeva, 2021).

Synthesis and Reactivity

Another study focuses on the synthesis of alkyl derivatives through reactions with secondary amines, showcasing the versatility of bromophenol compounds in chemical synthesis. Such research underscores the potential for creating diverse chemical entities for further applications in material science, catalysis, and organic chemistry (Pevzner, 2003).

Proton-Coupled Electron Transfer

The oxidation mechanisms of compounds containing hydroxyl and amino groups have been explored, particularly focusing on proton-coupled electron transfer. This research is crucial for understanding the chemical behavior of similar compounds under oxidative conditions, with implications for environmental chemistry and the development of novel catalysts (Rhile & Mayer, 2004).

Graphene-Based (Photo)Catalysts for Reduction of Nitro Compounds

Graphene-based catalysts have been applied in the reduction of nitro compounds to amines, indicating a significant application area for similar bromophenol derivatives in catalysis and environmental remediation. Such studies point towards the development of efficient, environmentally friendly catalysts for industrial processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Plant Growth Retardant Activity

Research into quaternary salts of ammonia derived from cinnamic acids and similar compounds has explored their utility as plant growth retardants. This illustrates the agricultural applications of such chemicals, offering insights into their role in managing crop growth and development (Sharma & Jagdeo, 2004).

作用機序

特性

IUPAC Name |

3-(4-bromophenoxy)-N,N-diethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQAEACYTGYCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)

![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)

![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)